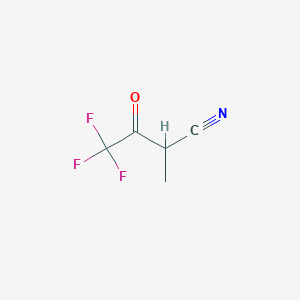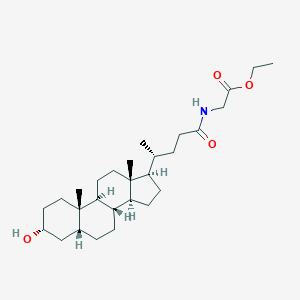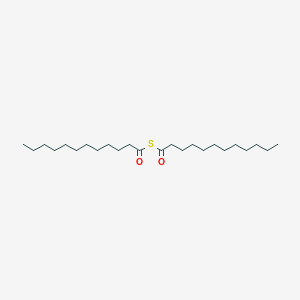
S-dodecanoyl dodecanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecanethioic acid, anhydrosulfide, also known as bisdodecanoic thioanhydride, is an organic compound with the molecular formula C24H46O2S. This compound is characterized by the presence of a thioanhydride functional group, which is a sulfur-containing derivative of an anhydride. It is primarily used in various chemical reactions and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecanethioic acid, anhydrosulfide can be synthesized through the reaction of dodecanethiol with dodecanoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:
C12H25SH+C12H25COCl→C24H46O2S+HCl
Industrial Production Methods: Industrial production of dodecanethioic acid, anhydrosulfide often involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The process is optimized to achieve high yields and purity of the final product. The use of catalysts and controlled temperature conditions are common to enhance the reaction rate and selectivity.
Types of Reactions:
Oxidation: Dodecanethioic acid, anhydrosulfide can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of dodecanethioic acid, anhydrosulfide can yield dodecanethiol. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions where the thioanhydride group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether solvents.
Substitution: Amines, alcohols; reactions are often performed in the presence of a base to neutralize the by-products.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Dodecanethiol
Substitution: Thioesters, thioamides
Scientific Research Applications
Dodecanethioic acid, anhydrosulfide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of thioesters and thioamides.
Biology: Investigated for its potential role in modulating biological pathways involving sulfur-containing compounds.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals, lubricants, and as an intermediate in the synthesis of other sulfur-containing compounds.
Mechanism of Action
The mechanism of action of dodecanethioic acid, anhydrosulfide involves its ability to interact with various molecular targets through its thioanhydride group. This functional group can undergo nucleophilic attack by biological nucleophiles such as thiols and amines, leading to the formation of covalent adducts. These interactions can modulate the activity of enzymes and other proteins, thereby influencing cellular pathways and processes.
Comparison with Similar Compounds
Dodecanethiol: A thiol compound with similar chain length but lacks the anhydrosulfide group.
Dodecanoyl Chloride: An acyl chloride derivative used in the synthesis of dodecanethioic acid, anhydrosulfide.
Dodecanedioic Acid: A dicarboxylic acid with a similar carbon chain length but different functional groups.
Uniqueness: Dodecanethioic acid, anhydrosulfide is unique due to its thioanhydride functional group, which imparts distinct reactivity compared to other dodecane derivatives. This makes it valuable in specific synthetic applications where sulfur-containing intermediates are required.
Properties
CAS No. |
19659-64-4 |
|---|---|
Molecular Formula |
C24H46O2S |
Molecular Weight |
398.7 g/mol |
IUPAC Name |
S-dodecanoyl dodecanethioate |
InChI |
InChI=1S/C24H46O2S/c1-3-5-7-9-11-13-15-17-19-21-23(25)27-24(26)22-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3 |
InChI Key |
UBUWMRSBMYUJAP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)SC(=O)CCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCC(=O)SC(=O)CCCCCCCCCCC |
Key on ui other cas no. |
19659-64-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


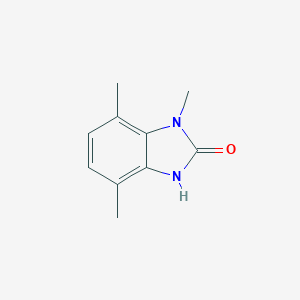

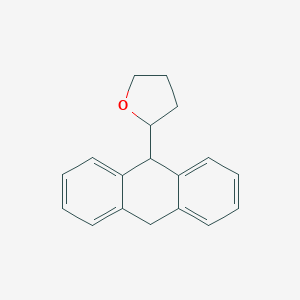
![3-[2-cyanoethyl(hydroxy)amino]propanenitrile](/img/structure/B26300.png)



![2-[[[2-[(Hydroxymethyl)[2-[(1-oxoisononyl)amino]ethyl]amino]ethyl]amino]carbonyl]benzoic acid](/img/structure/B26316.png)

![Bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B26319.png)
